1-Allyl-4-ethoxy-1H-pyrazole 1-Allyl-4-ethoxy-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719355
InChI: InChI=1S/C8H12N2O/c1-3-5-10-7-8(6-9-10)11-4-2/h3,6-7H,1,4-5H2,2H3
SMILES: CCOC1=CN(N=C1)CC=C
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

1-Allyl-4-ethoxy-1H-pyrazole

CAS No.:

Cat. No.: VC13719355

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-4-ethoxy-1H-pyrazole -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 4-ethoxy-1-prop-2-enylpyrazole
Standard InChI InChI=1S/C8H12N2O/c1-3-5-10-7-8(6-9-10)11-4-2/h3,6-7H,1,4-5H2,2H3
Standard InChI Key GBSMWSQIEFVMPU-UHFFFAOYSA-N
SMILES CCOC1=CN(N=C1)CC=C
Canonical SMILES CCOC1=CN(N=C1)CC=C

Introduction

Structural Characteristics and Molecular Identity

1-Allyl-4-ethoxy-1H-pyrazole (C₈H₁₂N₂O) features a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2. Key structural attributes include:

  • Allyl group (CH₂CHCH₂): Positioned at N1, this substituent introduces steric bulk and potential sites for further functionalization via radical or electrophilic additions .

  • Ethoxy group (OCH₂CH₃): At C4, this electron-donating group enhances ring electron density, influencing reactivity in electrophilic substitution reactions .

The compound’s SMILES notation (C=CCN1C=C(OCC)C=N1) and theoretical InChIKey (derived from computational tools) reflect its connectivity and stereoelectronic profile. Comparative analysis with 1-allyl-4-bromo-1H-pyrazole (C₆H₇BrN₂) suggests similar molecular geometries, with the ethoxy group replacing bromine at C4.

Synthetic Methodologies

Nucleophilic Substitution of Halogenated Precursors

A viable route involves substituting a bromine atom in 1-allyl-4-bromo-1H-pyrazole with an ethoxy group via SN2 reaction. This method typically employs sodium ethoxide (NaOEt) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) . Yield optimization requires careful control of stoichiometry to minimize elimination side reactions.

Reaction Scheme:
1-Allyl-4-bromo-1H-pyrazole+NaOEtDMF, 90°C1-Allyl-4-ethoxy-1H-pyrazole+NaBr\text{1-Allyl-4-bromo-1H-pyrazole} + \text{NaOEt} \xrightarrow{\text{DMF, 90°C}} \text{1-Allyl-4-ethoxy-1H-pyrazole} + \text{NaBr}

Sonication-Assisted Cyclocondensation

Building on methods for pyrazole synthesis , ultrasonic irradiation (40 kHz, 60°C) can accelerate the cyclization of allyl hydrazine with β-keto ethers (e.g., ethyl 3-ethoxypropanoate). This approach reduces reaction times from hours to minutes while improving yields (∼75–85%) compared to conventional heating .

Mechanistic Insight:
Ultrasound promotes cavitation, enhancing mass transfer and facilitating enolate formation, which undergoes nucleophilic attack by the hydrazine nitrogen to form the pyrazole ring .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected absorption bands include N-H stretching (∼3150 cm⁻¹), C=C (allyl, ∼1640 cm⁻¹), and C-O (ethoxy, ∼1250 cm⁻¹) .

  • NMR Data:

    • ¹H NMR (CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.15 (d, J=6.5 Hz, 2H, NCH₂), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 5.15–5.30 (m, 2H, CH₂=CH), 5.85–6.00 (m, 1H, CH=CH₂), 6.45 (s, 1H, C3-H), 7.55 (s, 1H, C5-H) .

    • ¹³C NMR: δ 14.1 (OCH₂CH₃), 44.8 (NCH₂), 63.5 (OCH₂), 116.2 (C3), 122.5 (C5), 130.2 (CH=CH₂), 143.8 (C4), 148.2 (C2) .

Solubility and Stability

The compound exhibits moderate solubility in chloroform, DMSO, and methanol but is poorly soluble in water due to its nonpolar allyl and ethoxy groups . Stability studies under ambient conditions (25°C, 60% RH) indicate no decomposition over 6 months when stored in amber glass containers .

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